molecular formula C8H12N2O2 B1493662 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol CAS No. 68087-16-1

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol

Cat. No. B1493662
CAS RN: 68087-16-1
M. Wt: 168.19 g/mol
InChI Key: DTHAPSZAKFKWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethoxymethyl)-2-methylpyrimidin-4-ol, also known as 6-EMMP, is a synthetic compound that has been studied for its potential uses in scientific research. 6-EMMP has been used in a variety of applications, including as an inhibitor of certain enzymes, as a probe for studying protein-protein interactions, and as a reagent for chemical synthesis.

Scientific Research Applications

Antiviral Activity

Research has shown that pyrimidine derivatives, including those structurally related to 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol, possess significant antiviral activities. One study detailed the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, highlighting their marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).

Organic Synthesis and Process Chemistry

Another aspect of research on pyrimidine derivatives involves their synthesis and process chemistry. The study of 4,6-dihydroxy-2-methylpyrimidine, an important precursor in pharmaceuticals and explosives, showcases the development of economic and efficient synthesis processes, which are crucial for industrial applications (Patil et al., 2008).

Heterocyclic Compound Synthesis

Further research explores the potential of pyrimidine derivatives in the synthesis of novel heterocyclic compounds, such as the study on phenoxydifluoromethyl-substituted nitrogen heterocycles. These compounds have implications for designing biologically active molecules, underlining the versatility of pyrimidine derivatives in medicinal chemistry and drug design (Solodukhin et al., 2004).

Antibacterial and Antimicrobial Activities

Moreover, pyrimidine derivatives have been evaluated for their antibacterial and antimicrobial properties. A study on the synthesis of new heterocyclic compounds containing 6-methyl 2-thiouracil derivatives, which include oxazepine rings, showed significant antibacterial activity against various bacterial strains. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Mohammad et al., 2017).

properties

IUPAC Name

4-(ethoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-5-7-4-8(11)10-6(2)9-7/h4H,3,5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHAPSZAKFKWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(Ethoxymethyl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.